1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one
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Overview
Description
1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one is a chemical compound with the molecular formula C9H19N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an aminopiperidine and a dimethylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one typically involves the reaction of 3-aminopiperidine with dimethylaminoacetone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, in the context of its analgesic properties, the compound may interact with opioid receptors, inhibiting pain signals and providing relief.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one dihydrochloride
- 1-Acetyl-3-aminopiperidine
- 1-[(3R)-3-Aminopiperidin-1-yl]ethan-1-one hydrochloride
Uniqueness
1-[(3R)-3-Aminopiperidin-1-yl]-2-(dimethylamino)ethan-1-one stands out due to its unique combination of an aminopiperidine and a dimethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and chemical intermediates.
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-(dimethylamino)ethanone |
InChI |
InChI=1S/C9H19N3O/c1-11(2)7-9(13)12-5-3-4-8(10)6-12/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
MJZVQDZCHWAKKA-MRVPVSSYSA-N |
Isomeric SMILES |
CN(C)CC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CN(C)CC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
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